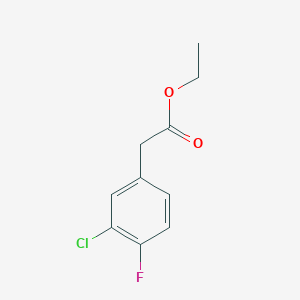
2-(3-氯-4-氟苯基)乙酸乙酯
描述
Ethyl 2-(3-chloro-4-fluorophenyl)acetate is an organic compound . It has a molecular weight of 216.64 and its IUPAC name is ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(3-chloro-4-fluorophenyl)acetate is C10H10ClFO2 . The InChI code is 1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(3-chloro-4-fluorophenyl)acetate has a density of 1.2±0.1 g/cm3 . Its boiling point is 265.3±25.0 °C at 760 mmHg . The flash point is 103.2±12.3 °C .科学研究应用
安全和危害
The safety information for Ethyl 2-(3-chloro-4-fluorophenyl)acetate indicates that it has hazard codes H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
生化分析
Biochemical Properties
Ethyl 2-(3-chloro-4-fluorophenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of ethyl 2-(3-chloro-4-fluorophenyl)acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
Ethyl 2-(3-chloro-4-fluorophenyl)acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, ethyl 2-(3-chloro-4-fluorophenyl)acetate can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell proliferation and survival, highlighting the compound’s potential impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(3-chloro-4-fluorophenyl)acetate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, ethyl 2-(3-chloro-4-fluorophenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(3-chloro-4-fluorophenyl)acetate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 2-(3-chloro-4-fluorophenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of ethyl 2-(3-chloro-4-fluorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, ethyl 2-(3-chloro-4-fluorophenyl)acetate can cause toxic or adverse effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Ethyl 2-(3-chloro-4-fluorophenyl)acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, ethyl 2-(3-chloro-4-fluorophenyl)acetate can affect metabolic flux and metabolite levels, potentially altering the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of ethyl 2-(3-chloro-4-fluorophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, ethyl 2-(3-chloro-4-fluorophenyl)acetate may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell .
Subcellular Localization
Ethyl 2-(3-chloro-4-fluorophenyl)acetate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, ethyl 2-(3-chloro-4-fluorophenyl)acetate can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMEXLIAJBVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
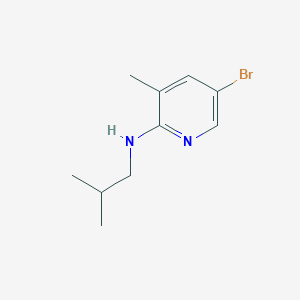

![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)
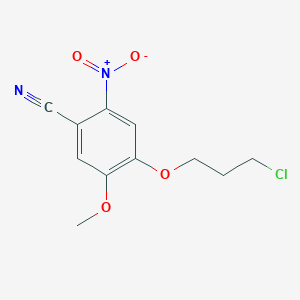




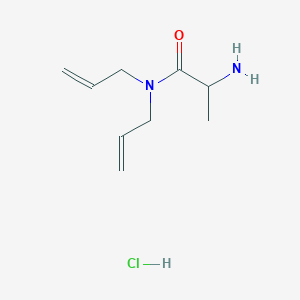
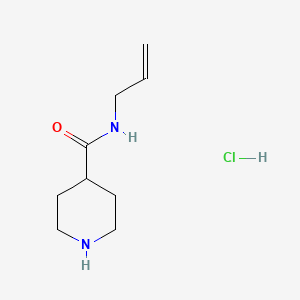
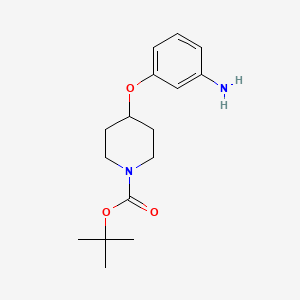
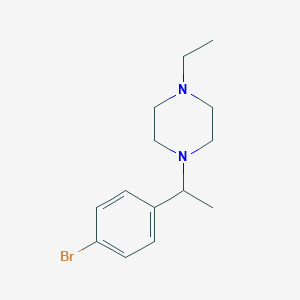
![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)